6-Amino-4-azaspiro[2.4]heptan-5-one
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Overview
Description
6-Amino-4-azaspiro[2.4]heptan-5-one is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a six-membered ring and a four-membered ring, with an amino group at the 6-position and a ketone group at the 5-position. The spirocyclic structure imparts significant rigidity to the molecule, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-azaspiro[2.4]heptan-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a ketone precursor in the presence of a cyclizing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-azaspiro[2.4]heptan-5-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, alcohol derivatives, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
6-Amino-4-azaspiro[2.4]heptan-5-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme inhibition and protein binding.
Industry: Used in the development of new materials with specific properties, such as rigidity and stability.
Mechanism of Action
The mechanism of action of 6-Amino-4-azaspiro[2.4]heptan-5-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the spirocyclic structure provides rigidity, enhancing binding affinity. The compound may inhibit enzymes by binding to their active sites or alter protein function by interacting with specific residues .
Comparison with Similar Compounds
Similar Compounds
4-Azaspiro[2.4]heptan-5-one: Lacks the amino group at the 6-position, making it less reactive in certain chemical reactions.
5-Azaspiro[2.4]heptan-6-one: Similar spirocyclic structure but with different functional groups, leading to different chemical properties and reactivity.
2-Azaspiro[3.3]heptane-derived amino acids: These compounds have a different spirocyclic framework, leading to distinct biological activities.
Uniqueness
6-Amino-4-azaspiro[2.4]heptan-5-one is unique due to its specific functional groups and spirocyclic structure, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a ketone group allows for diverse chemical modifications, making it a versatile compound in various research fields .
Biological Activity
6-Amino-4-azaspiro[2.4]heptan-5-one, a compound with a unique spirocyclic structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its seven-membered ring that incorporates both nitrogen and carbon atoms. Its molecular formula is C7H12N2O, with a molecular weight of approximately 162.62 g/mol. The spirocyclic nature of this compound allows for diverse chemical modifications, making it a valuable scaffold in drug design.
The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors within biological systems. Preliminary studies suggest that it can modulate enzyme activity, which may influence metabolic pathways critical for therapeutic applications. The compound's structural features enable it to act as a lead compound in drug discovery processes targeting diseases such as viral infections and neurological disorders.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticonvulsant Activity : In related studies, compounds structurally similar to this compound have demonstrated anticonvulsant properties. For instance, a derivative showed an effective dose (ED50) of 12.5 mg/kg in mouse models using the maximal electroshock (MES) test, indicating significant neuroprotective effects compared to established anticonvulsants like phenytoin .
- Antiviral Potential : The compound has been identified as a potential intermediate in the synthesis of hepatitis C virus NS5A inhibitors, highlighting its relevance in antiviral drug development .
- Enzyme Modulation : The ability of this compound to interact with specific enzymes suggests it may play a role in modulating metabolic pathways, which could be beneficial in treating various metabolic disorders.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Distinctive Properties |
---|---|---|
5-Azaspiro[2.4]heptan-6-one | Similar spirocyclic structure | Different reactivity due to amino position |
4-Azaspiro[2.4]heptan-5-one | Variations in functional groups attached | Unique binding characteristics |
(S)-7-Amino-5-azaspiro[2.4]heptane dihydrochloride | Contains additional functional groups | Potentially different biological activities |
The comparison highlights how the specific arrangement of functional groups in this compound contributes to its distinct biological activities.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of derivatives of this compound:
- Synthesis and Anticonvulsant Activity : A study synthesized various derivatives and tested their anticonvulsant efficacy using MES and subcutaneous pentylenetetrazole (scPTZ) models, revealing that certain derivatives provided significant protection against seizures while maintaining low toxicity levels .
- Antiviral Applications : Research has indicated that derivatives of this compound are being explored for their potential as antiviral agents, particularly against hepatitis C virus, showcasing their importance in drug development pipelines .
- Mechanistic Studies : Investigations into the mechanism of action have revealed that these compounds can act as ligands for specific receptors or enzymes, modulating their activity and potentially leading to therapeutic benefits across various conditions.
Properties
Molecular Formula |
C6H10N2O |
---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
6-amino-4-azaspiro[2.4]heptan-5-one |
InChI |
InChI=1S/C6H10N2O/c7-4-3-6(1-2-6)8-5(4)9/h4H,1-3,7H2,(H,8,9) |
InChI Key |
KVZAAJUMEBPFDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC(C(=O)N2)N |
Origin of Product |
United States |
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